molecular formula C14H15ClN2OS B2578527 N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide CAS No. 258338-58-8

N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Cat. No. B2578527
CAS RN: 258338-58-8
M. Wt: 294.8
InChI Key: BCLMENCYPRHQAM-UHFFFAOYSA-N
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Description

“N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide” is a chemical compound with the empirical formula C14H11ClN2S . It has been used in the synthesis of various derivatives of benzothiazole, which have been evaluated for their pharmacological properties .


Synthesis Analysis

The synthesis of this compound and its derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, compound 3 and an appropriate aromatic acid were dissolved in phosphorus oxychloride and refluxed for 20 hours to synthesize N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3405 cm-1 (NH) and 1686 cm-1 (C=O) . The 1H NMR spectrum shows signals corresponding to the aromatic protons and the NH proton .


Chemical Reactions Analysis

The chemical reactions involving this compound mainly involve its use as a starting material for the synthesis of various benzothiazole derivatives .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 226.68 .

Scientific Research Applications

Synthesis and Biological Activities

A variety of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, have been synthesized and evaluated for their cytotoxic and antimicrobial activities. Notably, some compounds within this series have demonstrated significant cytotoxicity against cancer cell lines such as A549, MCF7-MDR, and HT1080. Additionally, these compounds exhibited moderate inhibitory effects on the growth of bacteria like Staphylococcus aureus and various fungi (Nam, Dung, Thuong, & Hien, 2010).

Antitumor Activity

Research has also explored the antitumor potential of similar compounds. For example, certain benzothiazole derivatives have shown significant antitumor effects, providing a foundation for the search for new anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Structural and Physicochemical Characterization

Studies on novel benzothiazoles like 2-chloro-N-(benzothiazol-2-yl)benzamide have involved characterizing their structure through methods like IR, 1H- and 13C-NMR spectroscopy, and X-ray diffraction. These studies provide detailed insights into the physical and chemical properties of these compounds (Ćaleta, Cinčić, Karminski-Zamola, & Kaitner, 2008).

In Vivo Diuretic Activity

Some benzothiazole derivatives have been synthesized and screened for in vivo diuretic activity. Among these, certain compounds have shown promise as potential candidates for diuretic applications (Yar & Ansari, 2009).

Corrosion Inhibition

Benzothiazole derivatives have been evaluated for their effectiveness as corrosion inhibitors for materials like steel in acidic environments. Their ability to adsorb onto surfaces and provide protection against corrosion is a key area of interest in materials science (Hu et al., 2016).

Mechanism of Action

While the exact mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is not specified, benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities. These activities are believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins .

Safety and Hazards

N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Future Directions

The future directions for research on N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide and its derivatives could involve further exploration of their pharmacological properties and potential applications in the treatment of various diseases .

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c15-10-6-7-11-12(8-10)19-14(16-11)17-13(18)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLMENCYPRHQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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